1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide is an organic compound with the molecular formula C12H14FN3O2S. It is a member of the pyrazole family, characterized by a pyrazole ring substituted with an ethyl group, a fluoro-methylphenyl group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the Fluoro-Methylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the fluoro-methylphenyl group is introduced to the pyrazole ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The fluoro-methylphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding. The exact pathways and targets depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide
- 1-ethyl-N-(4-fluoro-2-methylphenyl)pyrazole-4-carboxamide
Uniqueness
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to carboxamide derivatives. The sulfonamide group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development .
Properties
IUPAC Name |
1-ethyl-N-(4-fluoro-2-methylphenyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S/c1-3-16-8-11(7-14-16)19(17,18)15-12-5-4-10(13)6-9(12)2/h4-8,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMYTCVLAUPYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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